

# comparing the efficacy of different 7-Chloro-2-mercaptobenzoxazole analogs

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## Compound of Interest

Compound Name: 7-Chloro-2-mercaptobenzoxazole

Cat. No.: B1308705

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## A Comparative Guide to the Efficacy of 2-Mercaptobenzoxazole Analogs as Potential Anticancer Agents

This guide provides a comparative analysis of the efficacy of a series of novel 2-mercaptobenzoxazole analogs. The data presented is primarily drawn from a study by Al-Warhi, T. et al. (2023), which details the synthesis and in vitro evaluation of these compounds against various cancer cell lines and protein kinases. While the specific focus of this guide is on **7-Chloro-2-mercaptobenzoxazole** analogs, the available literature provides a broader comparison of derivatives with various substitutions. The findings from this comprehensive study are summarized below to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

## Antiproliferative Activity

A series of twelve 2-mercaptobenzoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against four human cancer cell lines: hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa).<sup>[1][2][3]</sup> The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined to quantify the efficacy of each analog.

Among the synthesized compounds, analogs 4b, 4d, 5d, and 6b demonstrated the most potent antiproliferative activity, with IC<sub>50</sub> values ranging from 2.14 to 19.34  $\mu$ M.<sup>[1][2][3]</sup> Notably, compound 6b exhibited a remarkably broad spectrum of antitumor activity across all four cell

lines.[1][2][3] The breast cancer cell line MDA-MB-231 was generally the most sensitive to these compounds.[2][3]

For comparison, the activities of the standard chemotherapeutic drugs, doxorubicin and sunitinib, were also evaluated.

**Table 1: In Vitro Antiproliferative Activity (IC50,  $\mu$ M) of 2-Mercaptobenzoxazole Analogs**

Compound	HepG2	MCF-7	MDA-MB-231	HeLa
4a	>50	>50	>50	>50
4b	12.45	19.34	9.72	15.61
4c	33.18	41.22	27.53	38.91
4d	8.26	11.52	6.48	9.73
5a	>50	>50	>50	>50
5b	46.15	>50	39.82	48.27
5c	28.93	34.71	21.09	31.46
5d	7.51	12.87	5.33	8.14
5e	21.48	26.33	18.74	24.19
5f	>50	>50	>50	>50
6a	38.62	45.19	31.28	41.55
6b	6.83	3.64	2.14	5.18
Doxorubicin	1.23	1.56	1.89	2.01
Sunitinib	4.51	5.82	3.98	6.14

Data sourced from Al-Warhi, T. et al. (2023).[2][3]

## Kinase Inhibitory Activity

To elucidate the mechanism of action, the most active compound, 6b, was further evaluated for its inhibitory activity against a panel of protein kinases known to be involved in cancer progression: EGFR, HER2, VEGFR2, and CDK2.[1][2][3]

Compound 6b demonstrated potent inhibitory activity against all four kinases, with IC<sub>50</sub> values in the nanomolar to low micromolar range.[1][2][3] This multi-targeted kinase inhibition profile suggests a potential mechanism for its broad-spectrum anticancer activity.

**Table 2: Kinase Inhibitory Activity (IC<sub>50</sub>,  $\mu$ M) of Compound 6b**

Kinase	Compound 6b	Reference Drug
EGFR	0.279	Erlotinib (0.045)
HER2	0.224	Lapatinib (0.038)
VEGFR2	0.565	Sorafenib (0.090)
CDK2	0.886	Roscovitine (0.120)

Data sourced from Al-Warhi, T. et al. (2023).[2][3]

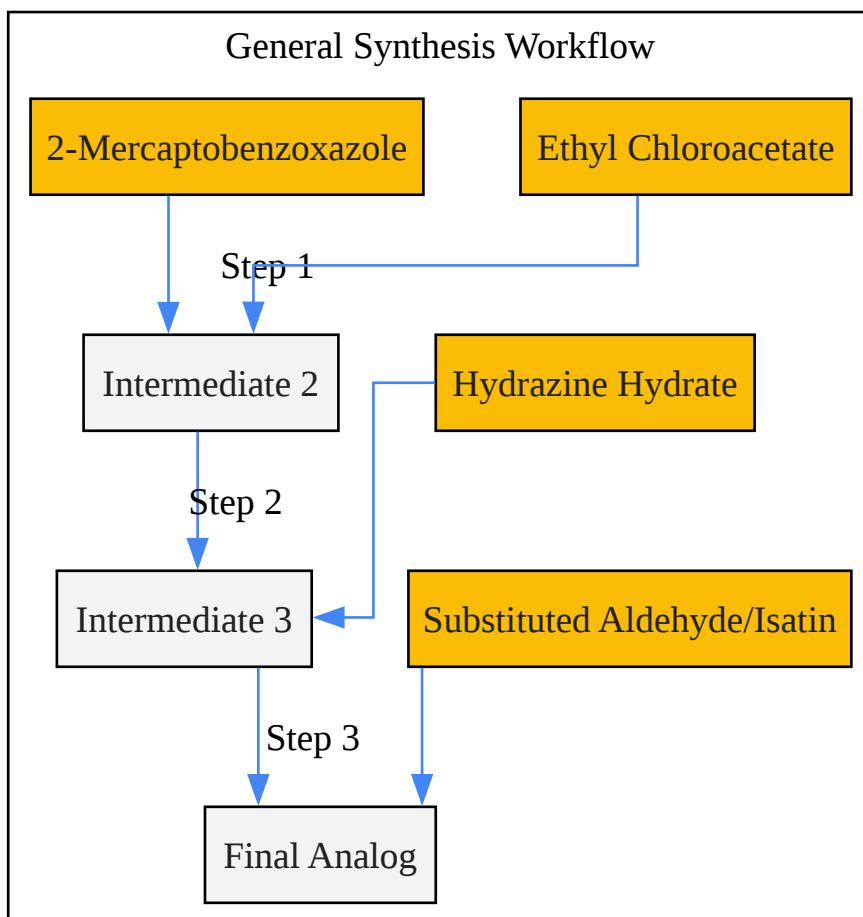
## Experimental Protocols

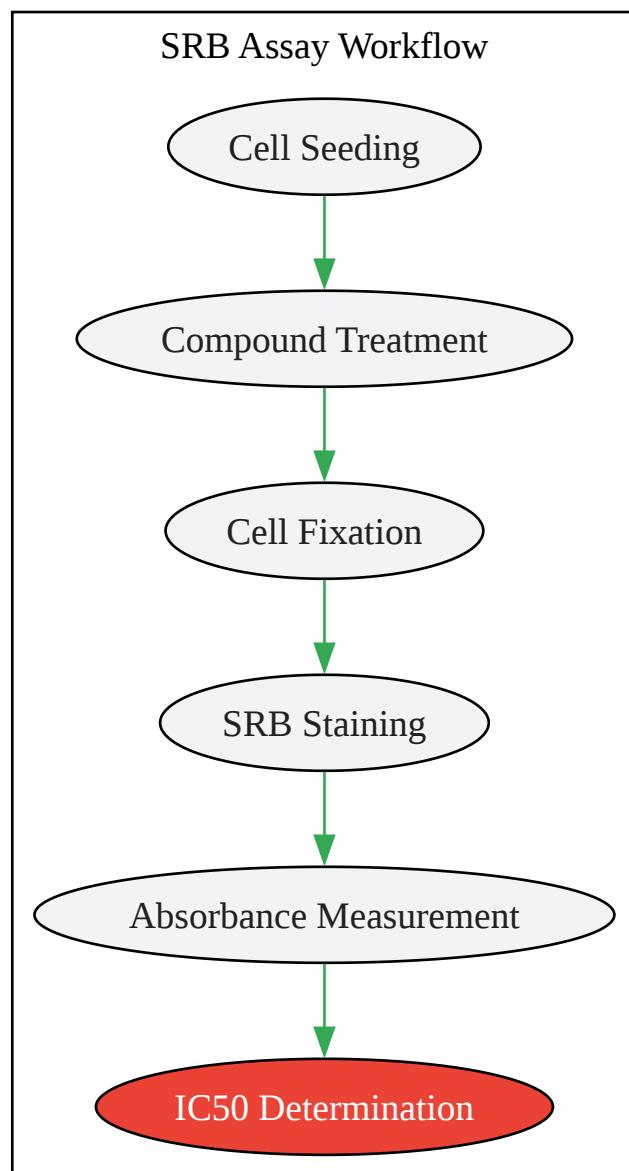
### General Synthesis of 2-Mercaptobenzoxazole Derivatives

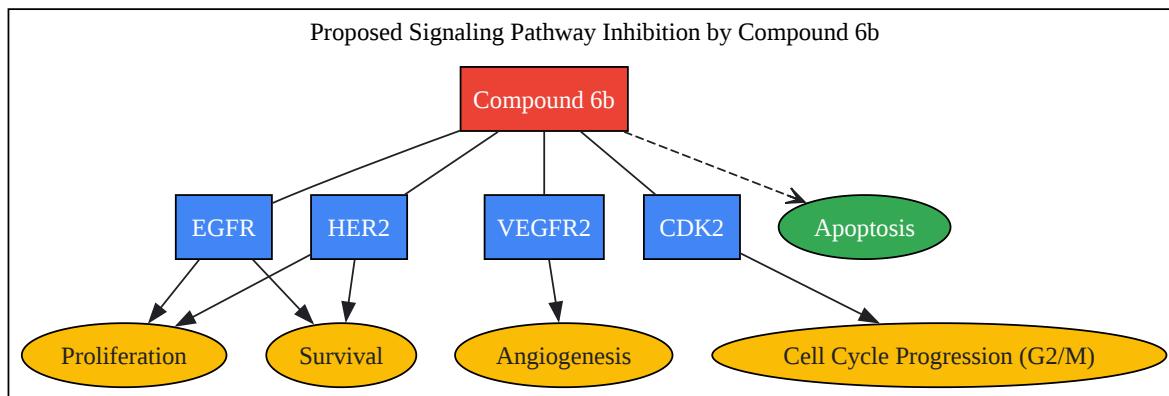
The synthesis of the target compounds involved a multi-step process:

- Synthesis of Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate (2): A mixture of 2-mercaptobenzoxazole (1), ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone was refluxed for 5-10 hours. The solvent was evaporated, and the resulting oily product was used in the next step without further purification.[2]
- Synthesis of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide (3): The ester (2) was reacted with hydrazine hydrate in ethanol and refluxed for 6-10 hours to yield the hydrazide derivative (3). [2]

- Synthesis of Final Compounds (4a-d, 5a-f, 6a-b): The hydrazide (3) was reacted with various substituted aldehydes or isatins in ethanol with a catalytic amount of glacial acetic acid, and the mixture was refluxed for 3-5 hours to afford the final products.[2]







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